1-Bromo-2-(3-chloropropoxy)benzene

説明

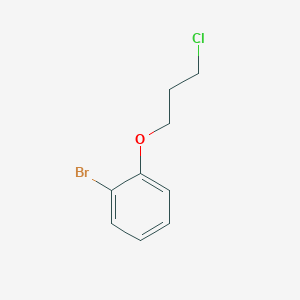

1-Bromo-2-(3-chloropropoxy)benzene (CAS: 64010-39-5) is a halogenated aromatic ether with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.54 g/mol . Structurally, it features a bromine atom at the ortho position of the benzene ring and a 3-chloropropoxy group (–O–CH₂CH₂CH₂Cl) as the substituent. This compound is commercially available for synthetic applications, as indicated by suppliers like CymitQuimica . Its ether linkage and halogenated moieties make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized aromatic systems.

特性

IUPAC Name |

1-bromo-2-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXYXHHAKCIOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621989 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-39-5 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-chloropropoxy)benzene can be synthesized through a multi-step process involving the following steps:

Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

Etherification: The 2-bromophenol is then reacted with 3-chloropropyl chloride in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

1-Bromo-2-(3-chloropropoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives.

Oxidation: Products include phenols and quinones.

Reduction: Products include hydrocarbons like benzene derivatives without halogen substituents.

科学的研究の応用

1-Bromo-2-(3-chloropropoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential pharmacological properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Bromo-2-(3-chloropropoxy)benzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, it may interact with enzymes or receptors, altering their activity or function.

類似化合物との比較

1-(3-Bromopropoxy)-4-chlorobenzene

- Structure : Chlorine and bromine are positioned para to each other on the benzene ring, with a 3-bromopropoxy group (–O–CH₂CH₂CH₂Br) .

- Key Differences : The reversed positions of Br and Cl compared to 1-bromo-2-(3-chloropropoxy)benzene lead to distinct electronic and steric effects. X-ray crystallography reveals a mean C–C bond length of 0.014 Å and an R-factor of 0.078 , indicating a stable crystal lattice influenced by para-substitution .

1-Bromo-2-(2-chloro-2-methylpropyl)benzene

- Structure : Contains a branched 2-chloro-2-methylpropyl group (–CH₂C(CH₃)₂Cl) instead of a linear chloropropoxy chain .

- Reactivity : The bulky substituent increases steric hindrance, favoring reactions like hydrochlorination over nucleophilic substitutions. Reported synthesis yields reach 95% under boron-catalyzed conditions .

1-Bromo-2-(phenylethynyl)benzene

- Structure : Substituted with a phenylethynyl group (–C≡C–Ph), introducing sp-hybridized carbons .

- Applications : Used in gold-catalyzed cyclization-migration reactions to form dihydrophenanthrene derivatives. Its electronic properties enable regioselective bond activation .

Electronic and Steric Effects

| Compound | Substituent Type | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| This compound | Ether (–O–CH₂CH₂CH₂Cl) | Electron-donating (oxygen) + polar (Cl) | Moderate (linear chain) |

| 1-Bromo-2-(phenylethynyl)benzene | Alkyne (–C≡C–Ph) | Electron-withdrawing (sp-hybridized) | Low |

| 1-Bromo-2-(2-chloro-2-methylpropyl)benzene | Alkyl (–CH₂C(CH₃)₂Cl) | Weakly electron-donating | High (branched chain) |

Physical and Crystallographic Properties

- 1-Bromo-2-(phenylselenyl)benzene : Features a selenium substituent, leading to a mean Se–C bond length of 1.92 Å and a bond angle of 98° . The twisted aromatic rings contrast with the planar structure of this compound .

- 1-(3-Bromopropoxy)-4-chlorobenzene : Exhibits a more symmetrical crystal lattice (R-factor = 0.078) compared to the ortho-substituted target compound .

生物活性

1-Bromo-2-(3-chloropropoxy)benzene, with the CAS number 64010-39-5, is an organic compound characterized by the molecular formula and a molecular weight of 249.53 g/mol. This compound features a bromine atom and a chloropropoxy group attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-bromophenol with 1-bromo-3-chloropropane in the presence of potassium carbonate as a base in dimethylformamide (DMF). The reaction conditions typically involve stirring at room temperature for approximately 16 hours .

The biological activity of this compound is not extensively documented; however, compounds with similar structures often exhibit significant interactions with various biological targets. The presence of halogen substituents (bromine and chlorine) may enhance lipophilicity and facilitate membrane permeability, which could influence their interaction with cellular receptors and enzymes.

Potential Biological Activities

Based on structural analogs, this compound may exhibit:

- Antimicrobial Activity : Compounds with halogen substituents are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Similar phenolic compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Substituted aromatic compounds can modulate inflammatory pathways, potentially reducing cytokine production.

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Limited direct data; potential inferred from analogs |

| Brominated Phenols | Antimicrobial | Effective against bacteria; disrupts membranes |

| Chlorinated Phenols | Anti-inflammatory | Inhibits cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。